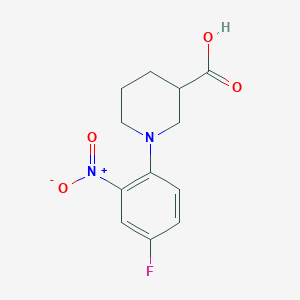
1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their interactions, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the synthesis and characterization of related piperidine carboxylic acids and their complexes with nitrophenol derivatives are discussed, as well as the reactions of piperidine with nitrophenyl-containing compounds .
Synthesis Analysis
The synthesis of related compounds involves the formation of hydrogen-bonded complexes, as seen with piperidine-3-carboxylic acid and piperidine-4-carboxylic acid with nitrophenol derivatives . The synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which shares a similar piperidine structure and a fluorophenyl group, was achieved through a condensation reaction . These methods could potentially be adapted for the synthesis of "1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid".
Molecular Structure Analysis
The molecular structures of related compounds have been determined using single-crystal X-ray analysis, which provides detailed information about the arrangement of atoms within the molecule . The crystal structures reveal how molecules are linked through hydrogen bonding and other intermolecular interactions, such as (\pi)-(\pi) stacking . These studies are crucial for understanding the molecular geometry and potential reactive sites of "1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid".
Chemical Reactions Analysis
The papers describe the reactions of piperidine with nitrophenyl-containing compounds, leading to complex products . The kinetics and mechanism of these reactions are discussed, including the influence of solvents and the role of primary and secondary amines . These findings can be used to infer the reactivity of "1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid" in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting points, and spectroscopic characteristics, are often determined through experimental studies . Spectroscopic techniques like Raman, FTIR, and NMR provide information on the vibrational and electronic states of the molecules, which can be used to predict similar properties for "1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid" .
Aplicaciones Científicas De Investigación
Cancer Treatment
1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid shows potential in cancer treatment due to its role as an Aurora kinase inhibitor. Aurora kinases are enzymes that play a crucial role in cell division, and their inhibition can suppress tumor growth. Specifically, compounds related to 1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid have been found to inhibit Aurora A, a kinase implicated in cancer development (ロバート ヘンリー,ジェームズ, 2006).
Antibacterial Agents
Compounds structurally similar to 1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid, particularly those with variations in their nitro, amino, cyano, chloro, or fluoro substituents, have been synthesized and demonstrated potent antibacterial activity. These compounds, including derivatives like enoxacin, show broad and effective in vitro antibacterial properties, making them valuable in treating systemic infections (Matsumoto et al., 1984).
Spectroscopic and Theoretical Studies
Spectroscopic and theoretical studies of piperidine carboxylic acids, closely related to 1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid, have been conducted to understand their structural and chemical properties. These studies involve X-ray analysis, Raman, FTIR spectroscopies, and theoretical calculations, providing insights into the molecular behavior of these compounds (Anioła et al., 2016).
Chemical Reaction Studies
Research on the reactivity of compounds structurally similar to 1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid with various amines has been conducted. These studies explore the kinetics and mechanisms of reactions, contributing to the broader understanding of organic synthesis and chemical transformations involving piperidine derivatives (Leffek & Maciejewska, 1986).
Corrosion Inhibition
Piperidine derivatives, sharing a structural resemblance with 1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been used to predict the efficiency of these compounds as corrosion inhibitors, showing their potential in industrial applications (Kaya et al., 2016).
Propiedades
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O4/c13-9-3-4-10(11(6-9)15(18)19)14-5-1-2-8(7-14)12(16)17/h3-4,6,8H,1-2,5,7H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPJVILOVXYUHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=C2)F)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

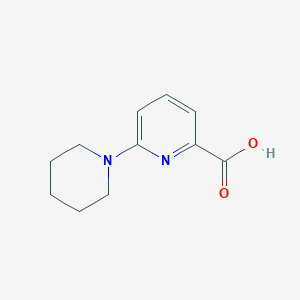
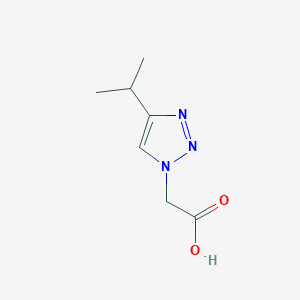
![2-[(Tetrahydro-2-furanylmethyl)amino]-nicotinic acid](/img/structure/B1320179.png)
![7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320181.png)

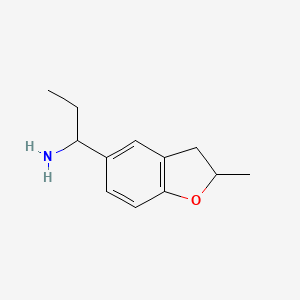
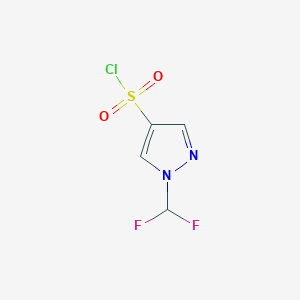
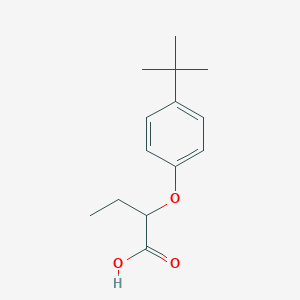


![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B1320234.png)

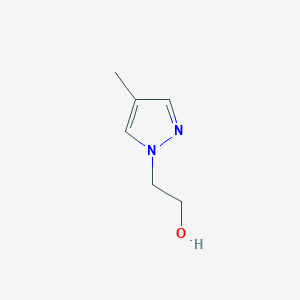
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)